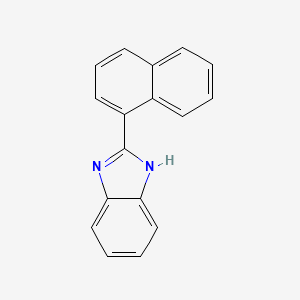

2-(naphthalen-1-yl)-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

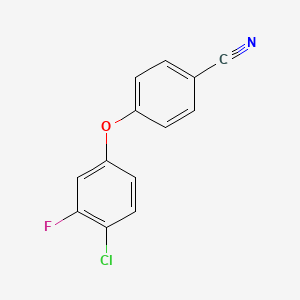

Naphthalene derivatives, such as 2-(naphthalen-1-yl)acetonitrile , are commonly used in the synthesis of various organic compounds. They often serve as building blocks in the creation of complex molecules for use in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves reactions such as acylation, alkylation, and cycloaddition . For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be determined using various spectroscopic techniques, including Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods .Chemical Reactions Analysis

Naphthalene derivatives can undergo a variety of chemical reactions, including cycloaddition reactions. For example, the compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized via a copper(I)-catalyzed alkyne–azide cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary widely. For example, 2-(naphthalen-1-yl)acetonitrile is a solid under normal conditions and is soluble in chloroform .Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

- A study by Mansour et al. (2020) synthesized derivatives of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole, which showed promising antimicrobial and antiproliferative activities. They found that one particular derivative exhibited significant inhibitory effects against HCT-116 cancer cells (Mansour et al., 2020).

Anticancer Evaluation

- Salahuddin et al. (2014) investigated derivatives of this compound for anticancer properties. They discovered that certain compounds were particularly active against breast cancer cell lines (Salahuddin et al., 2014).

Antibacterial and Antifungal Activities

- Research by Patel and Patel (2015) on heterocyclic compounds derived from this compound revealed substantial antibacterial and antifungal activities, especially against specific bacterial and fungal strains (K. H. Patel & Y. Patel, 2015).

Anti-Obesity Activity

- A study by Unnisa et al. (2022) synthesized benzimidazole derivatives with this compound and evaluated them as potential pancreatic lipase inhibitors for anti-obesity activity. They identified a compound showing potent inhibitory effects, suggesting potential applications in obesity treatment (A. Unnisa et al., 2022).

Analgesic Agent

- Dixit et al. (2013) investigated benzimidazole derivatives of this compound for their analgesic properties. Their findings suggested significant pain relief effects in animal models (S. Dixit, P. Sharma, & Niranjan Kaushik, 2013).

Antihyperglycemic Activity

- Research conducted by Imran et al. (2009) synthesized and evaluated thiazolidinone derivatives of this compound for antihyperglycemic activities, finding potential applications in the treatment of diabetes (M. Imran, M. Yar, & S. Khan, 2009).

Antimicrobial Activity of Propanamide Derivatives

- A study by Evren et al. (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives and assessed their antimicrobial activities. Several compounds displayed notable activity against bacteria and fungi (A. Evren, L. Yurttaş, & Meral Yılmaz-Cankilic, 2020).

Fluorescent Chemosensors

- Vijayakumar et al. (2020) developed a chemosensor based on a naphthalene derivative for the detection of fluoride ions. This research highlights the potential use of this compound derivatives in environmental monitoring (V. Vijayakumar, A. Karuppusamy, P. Kannan, & P. Nagaraaj, 2020).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to have a wide range of biological properties and have commercial applications in various realms of therapy, including antiulcerative, antihypertensive, antiviral, antifungal, antitumor, antihistaminic agents, analgesic, and antihelminthic agents .

Mode of Action

It is known that benzimidazole derivatives can mimic the transition states of amines and esters in biological processes . They are known as peptide enzyme inhibitors due to their ability to mimic these transition states .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

Safety and Hazards

Properties

IUPAC Name |

2-naphthalen-1-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHHYDZFURJKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301528 |

Source

|

| Record name | 2-(Naphthalen-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-81-4 |

Source

|

| Record name | MLS002920612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Naphthalen-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)

![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)